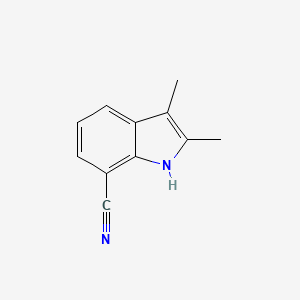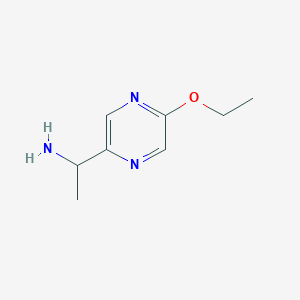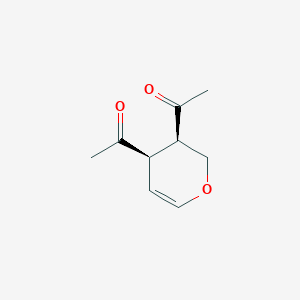
1,1'-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is an organic compound with a unique structure that includes a dihydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone typically involves the use of chiral building blocks to ensure the correct stereochemistry. One common method involves the reaction of a dihydropyran derivative with ethanone under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanol: Similar structure but with hydroxyl groups instead of ethanone.
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diacetate: Contains acetate groups instead of ethanone.
Uniqueness
1,1’-((3R,4R)-3,4-Dihydro-2H-pyran-3,4-diyl)diethanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-[(3R,4R)-4-acetyl-3,4-dihydro-2H-pyran-3-yl]ethanone |
InChI |
InChI=1S/C9H12O3/c1-6(10)8-3-4-12-5-9(8)7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
WGONEIZDZZBGBL-DTWKUNHWSA-N |
SMILES isomérique |
CC(=O)[C@H]1COC=C[C@H]1C(=O)C |
SMILES canonique |
CC(=O)C1COC=CC1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)
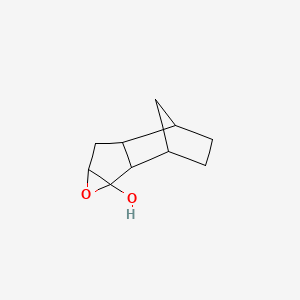


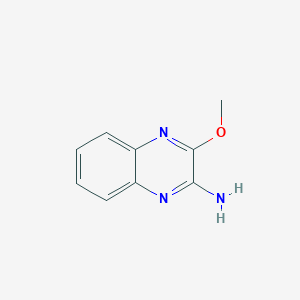


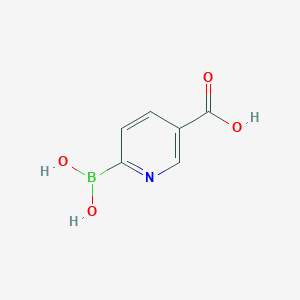

![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
